molecular formula C8H5BrClN B2738118 2-(2-Bromo-6-chlorophenyl)acetonitrile CAS No. 76574-39-5

2-(2-Bromo-6-chlorophenyl)acetonitrile

Cat. No. B2738118
CAS No.: 76574-39-5
M. Wt: 230.49
InChI Key: KEEAMGRPGIYUKK-UHFFFAOYSA-N
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Patent
US04271164

Procedure details

A solution of 31.3 g of the crude 6-chloro-alpha,2-dibromotoluene in 100 ml of warm ethanol is treated with a solution of 6.7 g of potassium cyanide in 10 ml of water and the mixture is heated at reflux for 4 hours. The crude product is isolated by pouring the cooled reaction mixture into water and filtering the resulting precipitate. Recrystallization of this solid from aqueous ethanol then gives 12.4 g of 2-bromo-6-chlorophenylacetonitrile, mp 82°-84° C.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8]Br)=[C:6]([Br:10])[CH:5]=[CH:4][CH:3]=1.[C-:11]#[N:12].[K+]>C(O)C.O>[Br:10][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([Cl:1])[C:7]=1[CH2:8][C:11]#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
31.3 g
Type
reactant
Smiles
ClC1=CC=CC(=C1CBr)Br
Name
Quantity
6.7 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The crude product is isolated
ADDITION
Type
ADDITION
Details
by pouring
FILTRATION
Type
FILTRATION
Details
filtering the resulting precipitate
CUSTOM
Type
CUSTOM
Details
Recrystallization of this solid from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)Cl)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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